molecular formula C26H23F3N4O4S B11362679 5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11362679
M. Wt: 544.5 g/mol
InChI Key: IIMILHLBNKGTCT-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, methanesulfonyl, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Furan Derivatives: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reactions:

    Sulfonylation: The methanesulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final coupling of the furan, methanesulfonyl, and pyrimidine moieties is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation Products: Furanones, sulfoxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological functions.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.

    Sulfonyl Compounds: Methanesulfonamide and sulfonylureas.

Uniqueness

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23F3N4O4S

Molecular Weight

544.5 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H23F3N4O4S/c1-17-8-10-18(11-9-17)15-33(16-21-7-4-12-37-21)22-14-30-25(38(2,35)36)32-23(22)24(34)31-20-6-3-5-19(13-20)26(27,28)29/h3-14H,15-16H2,1-2H3,(H,31,34)

InChI Key

IIMILHLBNKGTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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